chemical properties of 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate
chemical properties of 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate
An In-Depth Technical Guide to 4-Bromo-5-chloro-2-fluorophenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-Bromo-5-chloro-2-fluorophenyl isothiocyanate is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring three distinct halogens and a reactive isothiocyanate moiety, makes it a valuable and versatile building block for the synthesis of novel therapeutic agents. The strategic placement of bromo, chloro, and fluoro substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and target binding affinity. The electrophilic isothiocyanate group serves as a key handle for derivatization, enabling its conjugation to a wide array of nucleophilic molecules to generate diverse chemical libraries. This guide provides a comprehensive overview of the chemical properties, spectroscopic characteristics, a validated synthetic pathway, and the strategic applications of this compound for researchers and scientists in pharmaceutical development.
Molecular Identity and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are the bedrock of its effective application in research.
Nomenclature and Identifiers
The compound is identified by several key descriptors, ensuring its unambiguous classification in chemical databases and regulatory frameworks.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-2-chloro-5-fluoro-4-isothiocyanatobenzene | [1] |
| CAS Number | 1000573-33-0 | [1] |
| Molecular Formula | C₇H₂BrClFNS | [1] |
| Molecular Weight | 266.51 g/mol | [1] |
| MDL Number | MFCD09878172 | [1] |
| InChI Key | DAMRBWWEODJLGD-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure consists of a benzene ring substituted with four different functional groups. The numbering and nomenclature can vary, but the IUPAC name "1-bromo-2-chloro-5-fluoro-4-isothiocyanatobenzene" defines the substitution pattern unambiguously. For clarity, this guide will use the IUPAC numbering.
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Position 1: Bromo (-Br)
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Position 2: Chloro (-Cl)
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Position 4: Isothiocyanato (-N=C=S)
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Position 5: Fluoro (-F)
Core Physicochemical Data
These properties are critical for predicting the compound's behavior in both reaction and biological systems. The high lipophilicity, indicated by the LogP value, suggests good solubility in organic solvents and potential for membrane permeability.
| Property | Value | Source |
| Purity | ≥95% (Typical) | [1] |
| LogP | 4.51 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Physical State | Solid (Predicted based on related compounds) | [2][3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Spectroscopic and Analytical Characterization
While specific spectral data for this exact molecule is not publicly available, its structure allows for the confident prediction of key analytical signatures. These signatures are vital for reaction monitoring and quality control.
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Mass Spectrometry (MS): The most telling characteristic will be a complex and distinctive isotopic pattern for the molecular ion peak (M⁺). This pattern arises from the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. The resulting M, M+2, and M+4 peaks provide definitive confirmation of the presence of one bromine and one chlorine atom. The expected exact mass is 264.8783 Da.
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Infrared (IR) Spectroscopy: The primary diagnostic signal is a very strong, sharp, and characteristic absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group, which is expected in the 2200-2000 cm⁻¹ region.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom of the isothiocyanate group will appear as a distinct signal in the 130-140 ppm range. The six aromatic carbons will present a complex pattern due to the varied electronic effects and coupling with the fluorine atom.
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¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A single resonance is expected, with its chemical shift and coupling constants providing information about the electronic environment of the fluorine atom on the aromatic ring.
Synthesis and Reactivity
Retrosynthetic Analysis and Key Precursor
The most logical and widely practiced approach for the synthesis of aryl isothiocyanates involves the conversion of the corresponding primary aniline.[5][6] The key starting material for this synthesis is 4-Bromo-5-chloro-2-fluoroaniline (CAS No: 116369-24-5).[7]
Recommended Synthetic Protocol
This protocol is based on the well-established method of forming a dithiocarbamate salt in situ, followed by decomposition to the target isothiocyanate.[5] This method avoids the use of highly toxic reagents like thiophosgene.
Step 1: Formation of the Dithiocarbamate Salt
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In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of 4-Bromo-5-chloro-2-fluoroaniline in a suitable solvent like dichloromethane or THF.
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Add 1.1 equivalents of a tertiary amine base, such as triethylamine (TEA). The purpose of the base is to deprotonate the aniline, enhancing its nucleophilicity.
-
Cool the mixture to 0°C in an ice bath.
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Slowly add 1.1 equivalents of carbon disulfide (CS₂).
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Allow the reaction to stir at room temperature for 2-4 hours. The completion of this step results in the formation of the triethylammonium dithiocarbamate salt.
Step 2: Decomposition to Isothiocyanate
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Cool the reaction mixture back to 0°C.
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Slowly add 1.1 equivalents of a decomposition agent. A common and effective choice is p-toluenesulfonyl chloride (TsCl). The tosyl chloride acts as a sulfur scavenger, facilitating the elimination of the elements of triethylammonium tosyl hydrosulfide.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, perform an aqueous workup, dry the organic layer, and purify the crude product by column chromatography on silica gel.
Synthesis Workflow
Chemical Reactivity Profile
The core reactivity of 4-Bromo-5-chloro-2-fluorophenyl isothiocyanate is dominated by the electrophilic carbon atom of the -N=C=S group. This carbon is highly susceptible to nucleophilic attack. Its most common and synthetically useful reaction is with primary or secondary amines to form substituted thiourea derivatives. This reaction is typically high-yielding and forms the basis for creating libraries of compounds for biological screening.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end-product but a strategic starting point for the discovery of new drugs.
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Role of the Isothiocyanate Group: The isothiocyanate functional group is found in numerous natural products and bioactive compounds, exhibiting a wide range of effects including antimicrobial, anti-inflammatory, and anticancer properties.[6] In synthesis, it serves as a reliable linker to introduce the tri-halogenated phenyl motif into larger molecules.
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Significance of the Halogenation Pattern: The presence and position of halogens are a cornerstone of modern medicinal chemistry.[8]
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Fluorine: Often enhances metabolic stability by blocking sites of oxidation and can increase binding affinity to target proteins.
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Chlorine and Bromine: Increase lipophilicity, which can improve membrane permeability and oral absorption. They can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-target binding. Compounds containing bromo-chloro-phenyl structures have shown promise as antimalarial and anticancer agents.[9]
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Strategic Use in Library Synthesis: The reliable reaction of the isothiocyanate with amines allows for its use in parallel synthesis to rapidly generate large libraries of thiourea derivatives. These libraries can then be screened against biological targets (e.g., enzymes, receptors) to identify "hit" compounds. The structure of the hit can then be further optimized to create a "lead" compound for drug development.
Safety, Handling, and Storage
Isothiocyanates as a class require careful handling due to their potential toxicity and irritant properties.[10][11][12]
Hazard Identification
While a specific safety data sheet for this compound is not available, the hazards can be inferred from related structures.
| Hazard Class | GHS Statement | Source (Analogous Compounds) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | [11][13] |
| Skin Corrosion/Irritation | Causes skin irritation. Can cause chemical burns. | [11][12] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | [10][11] |
| Respiratory Sensitization | May cause respiratory irritation. | [10][11][14] |
| Special Hazard | Lachrymator (substance that causes tears). | [11][14] |
Recommended Handling Procedures
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Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[10][15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[10][11][16]
-
Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[15][16]
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][16]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2][10]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 2-8°C.
-
Incompatibilities: Keep away from moisture, strong oxidizing agents, strong bases, and alcohols.[12] The compound can hydrolyze in the presence of water.
Conclusion
4-Bromo-5-chloro-2-fluorophenyl isothiocyanate is a potent synthetic intermediate whose value lies in its structural complexity and predictable reactivity. The convergence of a reactive isothiocyanate handle with a tri-halogenated phenyl ring provides medicinal chemists with a powerful tool for developing new molecular entities. Its judicious use in well-designed synthetic campaigns, particularly for the creation of thiourea libraries, holds significant promise for the discovery of next-generation therapeutics. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in a research and development setting.
References
-
Georganics. 4-BROMO-2-FLUOROPHENYL ISOCYANATE Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. 2-Bromo-5-fluorophenyl isothiocyanate SAFETY DATA SHEET. [Link]
-
PubChem. 4-Bromo-5-chloro-2-fluoroaniline. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Georganics. 4-Fluorophenyl isothiocyanate. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]
-
PubChem. 4-Bromo-3-chlorophenyl isothiocyanate. [Link]
-
National Center for Biotechnology Information (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Organic Syntheses. Phenyl isothiocyanate. [Link]
-
National Center for Biotechnology Information (PMC). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
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